molecular formula C7H8BNO2 B1429580 5-aminobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 947165-26-6

5-aminobenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B1429580
CAS No.: 947165-26-6
M. Wt: 148.96 g/mol
InChI Key: SBHOFSMRVTYWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-aminobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound It is known for its unique structure, which includes a boron atom integrated into a benzoxaborole ring

Scientific Research Applications

5-aminobenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-aminobenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of 2-aminophenol with boric acid or boronic acids under specific conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the boron-oxygen bond. The process may involve heating the reactants in a solvent such as toluene or xylene to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-aminobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve electrophiles like alkyl halides or acyl chlorides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of substituted benzoxaboroles .

Mechanism of Action

The mechanism of action of 5-aminobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the catalytic domain of the enzyme, inhibiting its activity. This inhibition leads to a decrease in the production of inflammatory cytokines, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol
  • 2-hydroxymethyl-5-aminophenylboronic acid
  • 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-amine

Uniqueness

5-aminobenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific substitution pattern and the presence of an amino group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHOFSMRVTYWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947165-26-6
Record name 5-aminobenzo[c][1,2]oxaborol-1(3H)-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-nitrobenzo[c][1,2]oxaborol-1(3H)-ol (CII) (360 mg, 2.01 mmol) in MeOH (25 mL) was added Zn dust (1.31 g, 20.11 mmol) and 2 M HCl (30 mL, 60.33 mmol). The reaction mixture was stirred at room temperature for 2.5 h before saturating with 5% aq. NaHCO3 (40 mL). The solids were filtered and filtrate was concentrated under reduce pressure to about 50 mL. The residue was diluted with EtOAc and the phases were separated. The organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo to give 5-aminobenzo[c][1,2]oxaborol-1(3H)-ol (CIII) as a brown oil (250 mg, 1.68 mmol, 83% yield, 80% purity). ESIMS found for C7H8BNO2 m/z 149.9 (M+H). The crude product was used without further purification for coupling.
Quantity
360 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.31 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-aminobenzo[c][1,2]oxaborol-1(3H)-ol
Reactant of Route 2
Reactant of Route 2
5-aminobenzo[c][1,2]oxaborol-1(3H)-ol
Reactant of Route 3
Reactant of Route 3
5-aminobenzo[c][1,2]oxaborol-1(3H)-ol
Reactant of Route 4
Reactant of Route 4
5-aminobenzo[c][1,2]oxaborol-1(3H)-ol
Reactant of Route 5
5-aminobenzo[c][1,2]oxaborol-1(3H)-ol
Reactant of Route 6
5-aminobenzo[c][1,2]oxaborol-1(3H)-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.